molecular formula C20H21N5O2S2 B2440633 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034492-55-0

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No. B2440633
CAS RN: 2034492-55-0
M. Wt: 427.54
InChI Key: XSINETLLBKZBPM-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H21N5O2S2 and its molecular weight is 427.54. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory and Analgesic Applications

Researchers have synthesized derivatives of celecoxib, showing that these compounds exhibited anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain, suggesting potential therapeutic applications (Ş. Küçükgüzel et al., 2013). This finding indicates the relevance of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives in the development of new anti-inflammatory drugs.

Anticancer Activity

Novel acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives containing a pyrazole moiety have been synthesized, with some compounds showing more effective anticancer activity than the reference drug doxorubicin, highlighting their potential as antitumor agents (S. Alqasoumi et al., 2009).

Antimicrobial Activity

A study synthesized new pyrazoline and pyrazole derivatives containing benzenesulfonamide moieties, which demonstrated good antibacterial and antifungal activities, offering insights into their potential use as antimicrobial agents (E. H. El-Sayed et al., 2020).

Enzyme Inhibition

New sulfonamide derivatives were evaluated for their cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. Compounds showed significant potential as anticancer agents with high potency-selectivity expressions (PSE) and were found to be selective CA inhibitors, particularly against hCA IX and XII isoenzymes, suggesting their application in developing new anticancer drug candidates (H. Gul et al., 2018).

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S2/c1-15-12-16(2)25(23-15)20(17-8-11-28-14-17)13-22-29(26,27)19-6-4-18(5-7-19)24-10-3-9-21-24/h3-12,14,20,22H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSINETLLBKZBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)C4=CSC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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